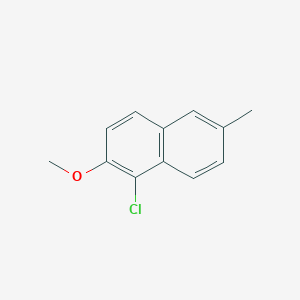
2,4-Quinazolinediamine, 5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a methylthio group at the 5-position and amino groups at the 2- and 4-positions. It has garnered attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)quinazoline-2,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to produce 2-aminobenzamide.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-(Methylthio)quinazoline-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Ammonia, amine sources
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Functionalized quinazoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Methylthio)quinazoline-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: In some cases, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
5-(Methylthio)quinazoline-2,4-diamine can be compared with other quinazoline derivatives:
2-Phenylquinazoline-4-amine: This compound has a phenyl group at the 2-position and an amino group at the 4-position.
4-Methylquinazoline-2-amine: This derivative has a methyl group at the 4-position and an amino group at the 2-position.
6-Fluoroquinazoline-2,4-diamine: This compound has a fluorine atom at the 6-position and amino groups at the 2- and 4-positions.
Properties
CAS No. |
119584-80-4 |
|---|---|
Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-methylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4S/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) |
InChI Key |
YCMSYAILAVGTLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)





![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)



